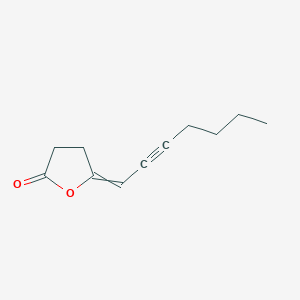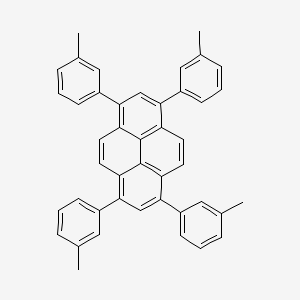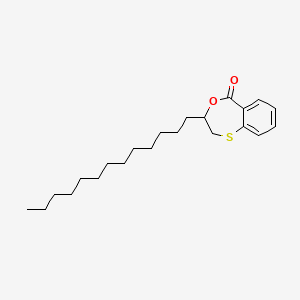
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is a heterocyclic compound containing oxygen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. One common method includes the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction forms the benzoxathiepin ring structure. Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various nucleophilic substitution reactions can occur at the benzene ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: Another member of the benzoxathiepin family with similar structural features.
1,5-Benzoxathiepin: Contains a seven-membered ring with oxygen and sulfur atoms.
Uniqueness
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is unique due to its specific tridecyl side chain, which can influence its physical and chemical properties, as well as its biological activity. This side chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzoxathiepin derivatives .
Eigenschaften
CAS-Nummer |
821768-58-5 |
|---|---|
Molekularformel |
C22H34O2S |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
3-tridecyl-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C22H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-18-25-21-17-14-13-16-20(21)22(23)24-19/h13-14,16-17,19H,2-12,15,18H2,1H3 |
InChI-Schlüssel |
GKGVDKWAZZCLEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CSC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
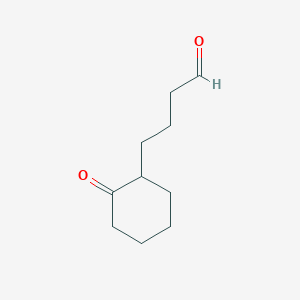
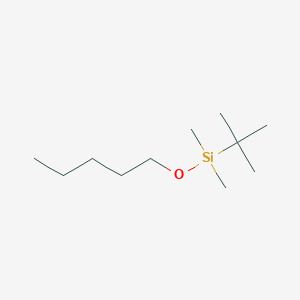
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
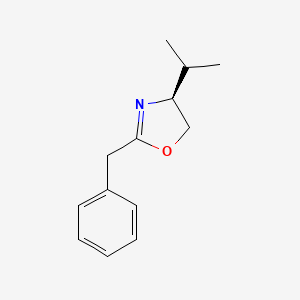
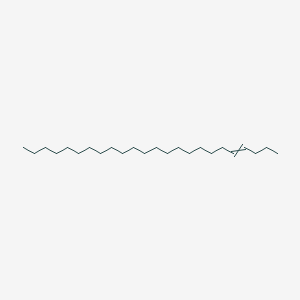
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
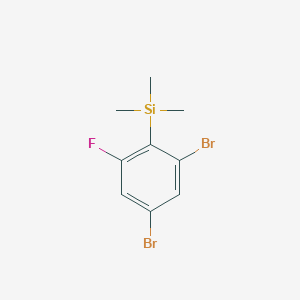
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
